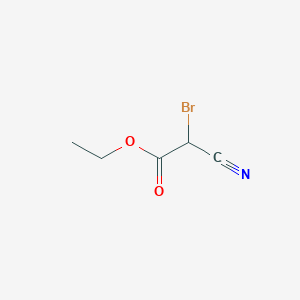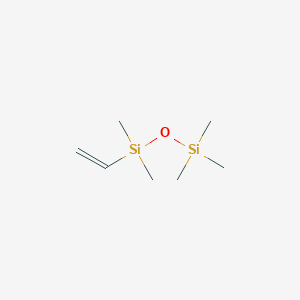
Disiloxane, ethenylpentamethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethenylpentamethyl-disiloxane and related compounds involves intricate reactions that contribute to the advancement of polymer science. For instance, disiloxane-bridged zirconocene complexes have been utilized to initiate the homopolymerization of ethene as well as copolymerization processes with α-olefin, using a modified methylaluminoxane as a cocatalyst. These catalyst systems demonstrate considerable activity, although the molecular weight of polyethene tends to decrease with an increase in polymerization temperature (Dong-ho Lee et al., 1996).
Molecular Structure Analysis
The molecular structures of disiloxane compounds, including 1-indenyl disilane and disiloxane, have been characterized through various analytical techniques. The relationship between spectral properties and molecular structures has been explored, providing insights into the molecular configurations and the electronic interactions within these compounds (Jin-Tao Ren, 1993).
Chemical Reactions and Properties
Disiloxane compounds undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, transparent, low-density ethenylene-bridged polymethylsiloxane aerogels have been synthesized, demonstrating the potential for chemical modifications and applications in materials science due to their mechanical flexibility and strength (Taiyo Shimizu et al., 2017).
Physical Properties Analysis
The physical properties of disiloxane compounds are pivotal for their applications in various domains. The synthesis and characterization of polysiloxane-supported zirconocene catalysts for ethene polymerization highlight the influence of molecular structure on the physical properties of the resultant polymers. These catalysts, depending on their substituents, affect polymerization activity and the molecular weight of polyethene significantly (T. Arai et al., 1997).
Chemical Properties Analysis
The chemical properties of disiloxane derivatives are closely related to their synthesis and molecular structure. The preparation and properties of disilane and disiloxane unit-fused poly(diphenylamine) polymers, for instance, showcase new heterocyclic units affecting π-conjugation through nitrogen atoms, influencing their electrical properties and potential applications in electronics (H. Hayashi et al., 2003).
Applications De Recherche Scientifique
Polymerization and Copolymerization : Disiloxane-bridged zirconocene complexes are used for the homopolymerization of ethene and copolymerization with α-olefins, showing reasonable activity and influencing the molecular weight of polyethene with temperature variations (Lee et al., 1996).
Electrochemical Applications : Disiloxane compounds, when synthesized with oligo(ethylene glycol) chains, have been explored as non-aqueous electrolyte solvents in lithium-ion batteries, showing promising conductivity and thermal behavior (Zhang et al., 2010).
Biomedical Applications : Polydimethylsiloxane (PDMS), related to disiloxane, is widely used in the biomedical industry due to its biocompatible properties and mechanical behavior similar to biological tissues. Its applications include microfluidic circuits, optical systems, and micro pumps (Victor et al., 2019).
Material Synthesis and Analysis : Studies show the synthesis of disiloxanes from hydrosilanes using catalysts like gold and platinum, highlighting their importance in material synthesis and functional applications (Sawama et al., 2016).
Optoelectronic Applications : Polysiloxanes, closely related to disiloxanes, have been researched for optimizing the physical and electronic properties of organic polymer semiconductors. Their applications span organic light-emitting diodes (OLEDs), solar cells, electrical memories, and liquid crystalline materials (Ren & Yan, 2016).
Electrolyte Solutions for Batteries : Functionalized disiloxanes have been used to develop electrolyte solutions for lithium-ion batteries, demonstrating high thermal and electrochemical stability, which is advantageous for battery technology (Pohl et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethenyl-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXLWNSVYPSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061692 | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, ethenylpentamethyl- | |
CAS RN |
1438-79-5 | |
| Record name | Vinylpentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentamethylvinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



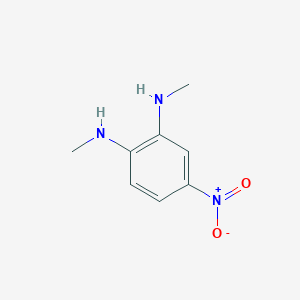
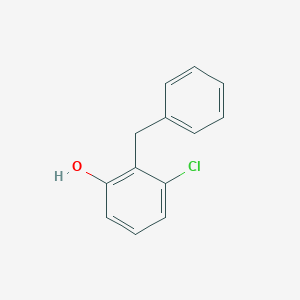

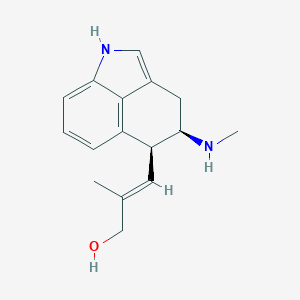
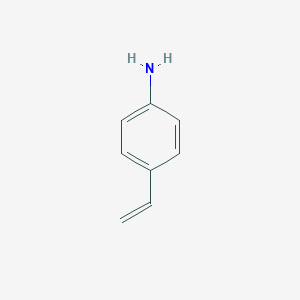
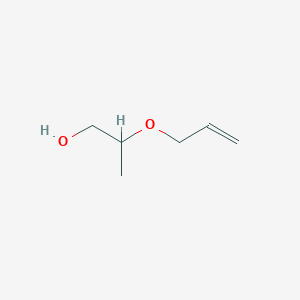
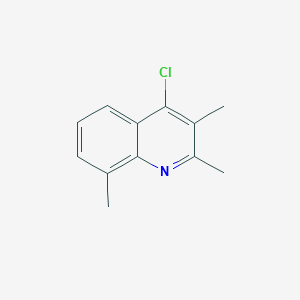

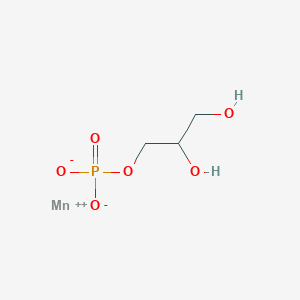
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
